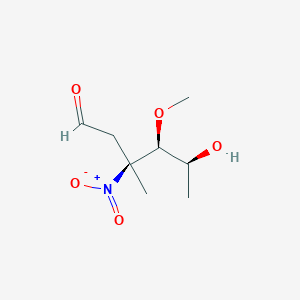
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351001-28-0. It has a molecular weight of 372.22 . The IUPAC name for this compound is 6-bromo-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid” include a density of 1.5±0.1 g/cm³, boiling point of 536.5±50.0 °C at 760 mmHg, and a flash point of 278.3±30.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Quinoline Derivatives in Pharmacology and Medicine
- Quinoline derivatives like Linomide (Quinoline-3-carboxamide) have shown promise as immunomodulators, increasing natural killer cell activity and showing potential in treating conditions like secondary progressive multiple sclerosis by inhibiting disease progression and reducing new lesion appearance in MRI scans (Karussis et al., 1996).
Quinoline Compounds in Environmental and Food Science
- The presence of quinoline compounds like Ethoxyquin in food samples suggests a need for monitoring and assessing exposure in the general population due to their widespread use as antioxidants in animal feeds and potential presence in food of animal origin (Stoeckelhuber et al., 2020).
Research on Heterocyclic Amines
- Heterocyclic amines (HCAs) found in cooked foods have been studied for their potential health impacts, indicating a broader context in which quinoline derivatives can be researched. Studies on HCAs like MeIQx and PhIP in foodstuffs reveal their ubiquity and the need for understanding their health implications, offering a parallel to potential research on quinoline derivatives regarding human exposure and health effects (Wakabayashi et al., 1993).
Propriétés
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWPHFYEHXELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359832 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351001-28-0 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)










